molecular formula C11H14N4O B2763418 3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one CAS No. 1247542-56-8

3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one

Cat. No. B2763418
CAS RN: 1247542-56-8
M. Wt: 218.26
InChI Key: AXKQCZYNVPRKQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A facile entry to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines has been developed from readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . Another method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The synthesis of 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines involves the use of readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This process avoids the use of caustic or expensive reagents, such as transition metal complexes .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a substrate for the synthesis of imidazole and pyrimidine derivatives, which are crucial in the development of new pharmaceuticals . The process involves the transformation of α-aminoamidines derived from aminonitriles, leading to the creation of heterocyclic systems with potential therapeutic applications.

Medicinal Chemistry

Due to its unique structure, 3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one is instrumental in the synthesis of novel drug candidates. It’s particularly valuable in medicinal chemistry studies for the development of compounds with potential biological activity.

Biological Activity Research

The compound’s imidazole ring is similar to the biologically active portion of many natural products and pharmaceuticals. This similarity allows researchers to use it as a model to study biological interactions and to design molecules that can modulate biological pathways .

Functional Materials Development

Compounds containing imidazole and pyrimidine rings are of interest for the creation of modern functional materials. Their unique properties make them suitable for applications in various fields such as electronics, photonics, and nanotechnology .

Catalysis

3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one: can be used in catalytic processes to facilitate chemical reactions. Its structure allows it to act as a ligand, binding to metals and enhancing the efficiency of catalytic systems .

Chemical Synthesis Optimization

Researchers utilize this compound to develop more efficient and convenient synthetic pathways. It’s applied in methods that aim to optimize the synthesis of complex molecules, reducing the number of steps and improving overall yields .

properties

IUPAC Name

3-amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-10-3-1-6-15(11(10)16)7-2-5-14-8-4-13-9-14/h1,3-4,6,8-9H,2,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKQCZYNVPRKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(3-imidazol-1-ylpropyl)pyridin-2-one

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